![molecular formula C14H16N2O4 B1463106 3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid CAS No. 1214818-05-9](/img/structure/B1463106.png)
3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
Übersicht
Beschreibung
“3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS Number: 1214818-05-9 . It has a molecular weight of 276.29 and its IUPAC name is 3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18) . This code provides a specific description of the molecule’s structure. The compound has been used as an inhibitor in the study of the crystal structure of Imidazolonepropionase .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Amino acids based corrosion inhibitors, including compounds structurally related to 3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid, have been synthesized for the protection of mild steel. These inhibitors exhibit significant inhibition efficiency, with one showing up to 96.08% efficiency at low concentrations. Their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a strong and efficient corrosion inhibition mechanism. Theoretical and experimental studies complement each other, confirming the potential of these compounds as green corrosion inhibitors (Srivastava et al., 2017).
Antiproliferative Activity Against Cancer Novel organotin(IV) carboxylate compounds with derivatives of propanoic acid, including 3-[2,5-dioxo-4,4-diphenylimidazolidin-1-yl]propanoic acid, have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. These compounds demonstrated significant cytotoxicity, suggesting a promising approach for cancer therapy. The study includes an in-depth analysis of the mechanisms behind the cytotoxic effects, providing a foundation for further exploration of these compounds in cancer treatment (Pantelić et al., 2021).
Antimicrobial Activity Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, new imidazolines and perimidines were synthesized and showed significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Farghaly et al., 2014).
Catalytic Mechanism in Biological Pathways The catalytic mechanism of proteins belonging to the HutI family, which includes enzymes that process compounds structurally similar to this compound, has been elucidated. These enzymes play a crucial role in the histidine degradation pathway, converting imidazolone-5-propanoate to N-formimino-L-glutamate. The crystal structures of these enzymes with bound products and inhibitors offer insights into their function and potential pharmaceutical applications (Tyagi et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12(18)7-6-11-13(19)16(14(20)15-11)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGOICTAVMQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


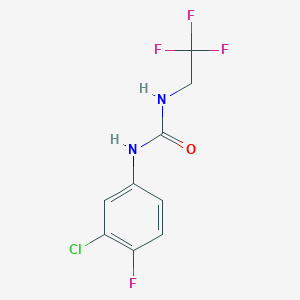
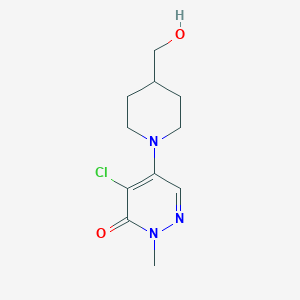

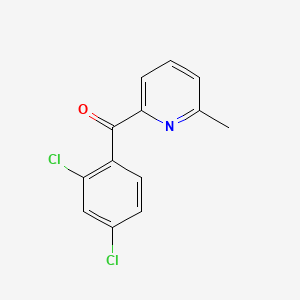

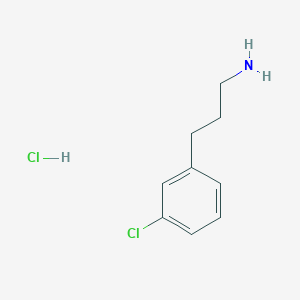

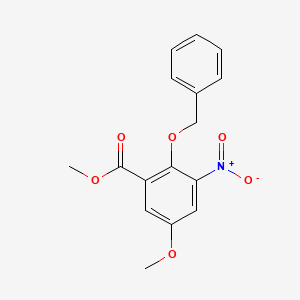
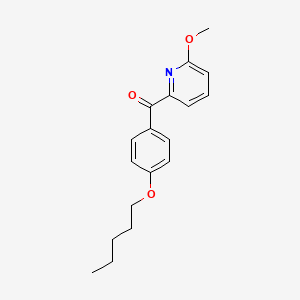
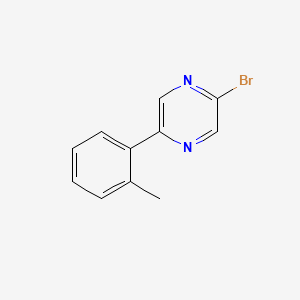
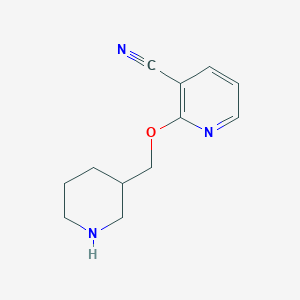
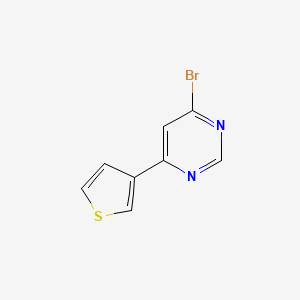
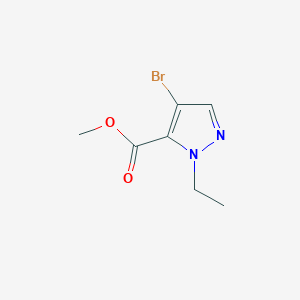
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
